molecular formula C20H21NO4 B8034355 tert-butyl 6-(benzyloxy)-2-hydroxy-1H-indole-1-carboxylate

tert-butyl 6-(benzyloxy)-2-hydroxy-1H-indole-1-carboxylate

Cat. No.: B8034355
M. Wt: 339.4 g/mol
InChI Key: IUXDDQFCCQUBKP-UHFFFAOYSA-N
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Description

tert-Butyl 6-(benzyloxy)-2-hydroxy-1H-indole-1-carboxylate: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a tert-butyl group, a benzyloxy group, and a hydroxy group attached to an indole core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(benzyloxy)-2-hydroxy-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxy group on the indole core in the presence of a base.

    tert-Butyl Protection: The tert-butyl group is typically introduced using tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group on the indole core can undergo oxidation reactions to form ketones or aldehydes.

    Reduction: The carbonyl group in the tert-butyl ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Benzyl halides in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted indole derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 6-(benzyloxy)-2-hydroxy-1H-indole-1-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds

Biology: In biological research, this compound is used to study the effects of indole derivatives on biological systems. It can be used to investigate the binding affinity and activity of indole-based drugs on various biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility allows for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-(benzyloxy)-2-hydroxy-1H-indole-1-carboxylate involves its interaction with specific molecular targets in biological systems. The indole core can interact with various enzymes and receptors, modulating their activity. The benzyloxy and tert-butyl groups can enhance the compound’s binding affinity and selectivity for its targets, leading to specific biological effects.

Comparison with Similar Compounds

  • tert-Butyl 6-(methoxy)-2-hydroxy-1H-indole-1-carboxylate
  • tert-Butyl 6-(ethoxy)-2-hydroxy-1H-indole-1-carboxylate
  • tert-Butyl 6-(propoxy)-2-hydroxy-1H-indole-1-carboxylate

Comparison: tert-Butyl 6-(benzyloxy)-2-hydroxy-1H-indole-1-carboxylate is unique due to the presence of the benzyloxy group, which can provide additional steric and electronic effects compared to methoxy, ethoxy, or propoxy groups. These effects can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 2-hydroxy-6-phenylmethoxyindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-20(2,3)25-19(23)21-17-12-16(10-9-15(17)11-18(21)22)24-13-14-7-5-4-6-8-14/h4-12,22H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXDDQFCCQUBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC2=C1C=C(C=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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